Diundecyl phthalate-d4

Catalog No.
S12901399
CAS No.
M.F
C30H50O4
M. Wt
478.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diundecyl phthalate-d4

Product Name

Diundecyl phthalate-d4

IUPAC Name

diundecyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate

Molecular Formula

C30H50O4

Molecular Weight

478.7 g/mol

InChI

InChI=1S/C30H50O4/c1-3-5-7-9-11-13-15-17-21-25-33-29(31)27-23-19-20-24-28(27)30(32)34-26-22-18-16-14-12-10-8-6-4-2/h19-20,23-24H,3-18,21-22,25-26H2,1-2H3/i19D,20D,23D,24D

InChI Key

QQVHEQUEHCEAKS-ZMERNRJISA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCC

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCCCCCC)C(=O)OCCCCCCCCCCC)[2H])[2H]

Diundecyl phthalate-d4 is a synthetic chemical compound belonging to the class of phthalates, specifically a phthalate ester. Its molecular formula is C30H50O4, and it has a molecular weight of approximately 478.74 g/mol. Diundecyl phthalate-d4 is characterized as an oily, colorless, and odorless liquid that is insoluble in water. It is primarily used as a plasticizer to enhance the flexibility and durability of various plastic materials, particularly polyvinyl chloride (PVC) and other polymers .

Diundecyl phthalate-d4 exhibits reactivity typical of phthalate esters. It reacts with acids to produce heat and liberate alcohols and acids. The reaction with strong oxidizing acids can be vigorous and exothermic enough to ignite the products formed. Additionally, when mixed with alkali metals or hydrides, it can generate flammable hydrogen gas .

The synthesis of diundecyl phthalate-d4 typically involves the esterification reaction between phthalic acid and undecanol-d4, a deuterated form of undecanol. This reaction can be catalyzed by an acid catalyst under controlled conditions to yield the desired phthalate ester. The use of deuterated precursors allows for isotopic labeling, which is useful in various analytical applications .

Diundecyl phthalate-d4 serves multiple applications:

  • Plasticizer: Primarily used in the production of flexible plastics such as polyvinyl chloride.
  • Analytical Chemistry: Utilized as a standard in mass spectrometry and other analytical techniques due to its isotopic labeling.
  • Research: Employed in proteomics and biochemical studies for tracking metabolic pathways .

Diundecyl phthalate-d4 shares structural similarities with several other phthalates but has unique characteristics due to its deuterated form. Below is a comparison with some similar compounds:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Characteristics
Diethyl PhthalateC12H14O4222.24Common plasticizer; lower molecular weight
Di-n-butyl PhthalateC16H22O4278.35Widely used plasticizer; known endocrine disruptor
Di(2-ethylhexyl) PhthalateC24H38O4390.57High production volume; significant environmental concern
Diundecyl PhthalateC30H50O4478.74Higher molecular weight; used in specialized applications

Diundecyl phthalate-d4's uniqueness lies in its isotopic labeling, which makes it particularly valuable for research applications where tracking metabolic processes is essential.

Esterification Mechanisms for Deuterated Phthalate Synthesis

The synthesis of diundecyl phthalate-d4 fundamentally relies on the esterification reaction between phthalic anhydride and deuterated undecanol (undecanol-d4) under controlled conditions . This process represents a specialized application of the Fischer esterification mechanism, which involves the formation of ester bonds through the reaction of carboxylic acid derivatives with alcohols in the presence of acid catalysts [29].

The mechanism proceeds through a six-step pathway commonly described as Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation [29]. In the initial step, the carbonyl oxygen of phthalic anhydride becomes protonated by the acid catalyst, creating an oxonium ion that enhances the electrophilic character of the carbonyl carbon [29]. The deuterated undecanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate [29].

Research has demonstrated that the use of deuterated precursors in phthalate synthesis requires specific consideration of isotope effects during the esterification process [5]. The incorporation of deuterium atoms into the final product occurs primarily through the use of deuterated alcohols, with the deuterium labeling typically positioned at specific sites within the aromatic ring system [5] [7].

A comprehensive study on deuterated phthalate synthesis revealed that the esterification reaction can achieve high isotopic enrichment when utilizing appropriately deuterated starting materials [5]. The reaction conditions typically involve temperatures ranging from 140 to 180 degrees Celsius, with reaction times extending from 3 to 4 hours depending on the specific catalyst system employed [41] [42].

ParameterOptimal RangeImpact on Deuteration
Temperature140-180°CMaintains isotopic integrity
Reaction Time3-4 hoursEnsures complete conversion
Catalyst Loading0.3-1.2%Controls reaction rate
Molar Ratio (Anhydride:Alcohol)1:2 to 1:3Drives equilibrium forward

The deuterated form of diundecyl phthalate exhibits molecular formula C₃₀H₄₆D₄O₄ with a molecular weight of 478.74 grams per mole [3] [6]. The "d4" designation indicates the presence of four deuterium atoms, which are typically incorporated into the aromatic ring system at positions 3, 4, 5, and 6 of the benzene ring [6].

Catalytic Systems for Isotope-Specific Reactions

The selection of appropriate catalytic systems for deuterated phthalate synthesis requires careful consideration of factors that influence both reaction efficiency and isotopic integrity [10] [11]. Traditional acid catalysts such as concentrated sulfuric acid have been widely employed in phthalate esterification reactions, providing effective protonation of the carbonyl group to facilitate nucleophilic attack [43] [45].

Recent advances in catalytic methodology have introduced alternative catalyst systems that offer improved selectivity for deuterated compound synthesis [11] [14]. Palladium-based catalysts supported on carbon have demonstrated exceptional performance in deuterium incorporation reactions, particularly when combined with deuterium oxide as the deuterium source [11] [24].

The Pd/C-Al-D₂O catalytic system represents a significant advancement in deuterated compound preparation [11] [24]. This system generates deuterium gas in situ through the reaction of aluminum with deuterium oxide, while the palladium catalyst facilitates selective hydrogen-deuterium exchange reactions [11] [24]. The high selectivity and efficiency of this approach, combined with its environmentally benign nature, make it an attractive alternative to traditional methods [24].

Research has shown that coordinatively unsaturated ruthenium complexes containing N-heterocyclic carbene ligands can catalyze selective deuteration reactions with exceptional regioselectivity [10]. These catalysts enable selective deuteration of specific carbon-hydrogen bonds, achieving deuteration ratios exceeding 90% at specified molecular sites [10].

Catalyst SystemOperating ConditionsDeuteration EfficiencySelectivity
H₂SO₄ (concentrated)140-180°C, 3-4 hours85-90%Moderate
Pd/C-Al-D₂O80°C, ambient pressure>95%High
Ru-NHC complexes100-120°C, inert atmosphere>90%Very High
Tetrabutyl titanate150-170°C, 2-3 hours80-85%Moderate

The development of microwave-assisted synthesis methods has shown particular promise for deuterated aromatic compound preparation [33]. Flow synthesis methodology using microwave heating enables continuous production with improved thermal efficiency and superior control over reaction conditions compared to traditional batch processes [33]. This approach has demonstrated the ability to achieve high deuteration ratios through stepwise hydrogen-deuterium exchange reactions [33].

Purification Strategies for High-Purity Deuterated Compounds

The purification of diundecyl phthalate-d4 to achieve analytical grade purity requires sophisticated separation techniques that preserve isotopic integrity while removing impurities [35] [37]. High-performance liquid chromatography represents the primary analytical and preparative method for phthalate purification, offering excellent resolution and quantitative analysis capabilities [50] [55].

Column chromatography using silica gel has proven effective for the separation of phthalate esters from complex mixtures [51] [54]. The separation mechanism relies on differential adsorption of compounds based on polarity differences, with silica gel acting as a polar stationary phase [54] [58]. Research has demonstrated that phthalate esters can be effectively separated using gradient elution with mobile phases consisting of methanol and water in varying ratios [50] [52].

A comprehensive study on phthalate separation using metal-organic framework MIL-53(Al)-packed columns achieved baseline separation of multiple phthalate esters within 12 minutes [50]. The separation utilized a mobile phase of methanol to water ratio of 92:8, with operating conditions of 40°C and 0.6 milliliters per minute flow rate [50]. The separation mechanism involved both stacking effects and electrostatic forces as key factors [50].

Purification MethodResolutionTime EfficiencyPurity Achieved
Silica Gel ColumnGood2-4 hours>95%
HPLC (C18 column)Excellent15-30 minutes>99%
MOF-based separationExcellent10-15 minutes>98%
Preparative LCVery Good1-2 hours>99.5%

The evaluation of isotopic enrichment and structural integrity requires specialized analytical approaches [35]. Liquid chromatography electrospray ionization high resolution mass spectrometry combined with nuclear magnetic resonance spectroscopy provides comprehensive characterization of deuterated compounds [35]. This strategy involves recording full scan mass spectra, extracting and integrating isotopic ions, and calculating isotopic enrichment levels [35].

Vacuum distillation represents another critical purification step, particularly for large-scale production [18] [21]. The process typically involves heating the crude product to temperatures between 160 and 180°C under reduced pressure conditions of 0.08 to 0.09 megapascals [21]. This approach effectively removes residual alcohols and low molecular weight impurities while preserving the integrity of the deuterated product [21].

Advanced purification protocols for deuterated compounds often incorporate multiple sequential steps including neutralization, phase separation, distillation, and final crystallization or filtration [21] [37]. The neutralization step typically employs sodium carbonate solutions to remove residual acid catalysts, followed by standing and phase separation to isolate the organic layer containing the target compound [21].

Industrial-Scale Manufacturing Challenges and Solutions

The industrial production of diundecyl phthalate-d4 presents unique challenges related to cost-effective synthesis, isotopic purity maintenance, and scalable purification processes [25] [27] [28]. The global phthalate market, valued at several billion dollars annually, demonstrates the commercial significance of developing efficient large-scale production methods [25] [27].

Manufacturing challenges primarily center on the high cost of deuterated starting materials and the need to minimize isotopic dilution during processing [20] [36]. Heavy water and deuterated alcohols represent significant raw material costs, requiring optimization of reaction stoichiometry and recovery systems to maintain economic viability [20] [36]. Industrial processes typically operate under subcritical or supercritical conditions, with temperatures exceeding 371°C and pressures above 21.7 megapascals when heavy water is employed as the deuterium source [20].

Flow synthesis methodology offers significant advantages for industrial-scale production of deuterated compounds [33]. The continuous flow approach enables better heat transfer, more uniform mixing, and improved process control compared to traditional batch reactors [33]. Research has demonstrated that flow synthesis systems can achieve production rates of 1 kilogram per month for deuterated aromatic compounds using two reactors in series [33].

Production ParameterBatch ProcessFlow ProcessImprovement Factor
Production Rate0.5 kg/month1.0 kg/month
Energy EfficiencyModerateHigh1.5×
Product ConsistencyVariableExcellent
Capital InvestmentHighModerate0.7×

The implementation of automated systems for deuterated compound production addresses several manufacturing challenges [37]. Modern facilities incorporate real-time monitoring of reaction parameters, automated feeding systems for precise stoichiometric control, and integrated purification cascades [37]. These systems enable consistent product quality while reducing labor costs and minimizing exposure to hazardous materials [37].

Quality control considerations for industrial production require sophisticated analytical infrastructure [35] [37]. Multi-nuclear nuclear magnetic resonance spectroscopy including proton, deuterium, carbon-13, and phosphorus-31 capabilities enables comprehensive product characterization [37]. Mass spectrometry provides quantitative analysis of isotopic abundances across different isotopologues, serving as a measure of overall deuteration levels [37].

Environmental considerations in industrial deuterated phthalate production focus on solvent recovery and waste minimization [49]. The development of green chemistry approaches, including enzymatic synthesis methods and microwave-assisted processing, offers pathways to reduce environmental impact while maintaining production efficiency [47] [49]. Research has demonstrated that certain microorganisms can biosynthsize phthalate esters through natural metabolic pathways, potentially offering alternative production routes [47].

Mass Spectrometric Profiling of Deuterium Incorporation

High-resolution Orbitrap mass spectrometry confirms the exact monoisotopic mass of diundecyl phthalate-d₄ at 478.3960 Da, four mass units heavier than the non-labelled analogue (474.3710 Da) [1]. Cold electron-ionisation spectra preserve an abundant molecular ion and generate characteristic phthalate‐core fragments; deuterium retention shifts each labelled fragment by +4 Da, enabling unambiguous tracing of isotopic content [2].

Diagnostic ionComposition (non-labelled)m/z non-labelledm/z d₄-labelledRelative intensity (%) [2] [3]Analytical purpose
Molecular ionC₃₀H₅₀O₄474478100Quantitative isotope ratio
Phthalate coreC₈H₅O₃⁺14915380Internal standard confirmation
Alkyl-loss 1[M – C₁₁H₂₃O]⁺29329725Deuterium distribution check
Alkyl-loss 2[M – C₁₁H₂₃]⁺31732118Source fragmentation control

Isotope-dilution calibration prepared with diundecyl phthalate-d₄ yields a linear response (coefficient of determination ≥ 0.997) across 0.01–500 ng mL⁻¹ in environmental extracts, with limits of detection of 12 pg g⁻¹ in seawater particulates [4]. Matrix-matched precision remains below 4% relative standard deviation in fortified wine [5].

Nuclear Magnetic Resonance Isotopic Fingerprinting

Complete deuteration of the aromatic positions eliminates the four singlets normally observed at 7.70–7.52 ppm (400 MHz, chloroform-d) [6], providing a “silent window” that can be exploited for mixture profiling. Quantitative one-dimensional proton decoupled carbon spectroscopy shows the deuterated aromatic carbons at 130.8 ppm and 128.4 ppm with deuterium-induced isotope shifts of −0.34 ppm relative to the protiated spectrum [7].

NucleusNon-labelled chemical shift / ppmd₄-labelled shift / ppmIsotope shift / ppmUtility
¹H (aromatic)7.70, 7.65, 7.58, 7.52– (suppressed)–7.6Rapid purity screen
¹³C (C3/C6)130.8130.5–0.3Degree of labelling
¹³C (C4/C5)128.4128.1–0.3Regioselective verification

Two-dimensional heteronuclear single-quantum-coherence maps further demonstrate the absence of proton–carbon correlations on the ring, confirming ≥99% deuterium incorporation [8].

Chromatographic Separation Optimization for Phthalate Isomers

Reversed-phase ultra-high-performance liquid chromatography coupled to high-resolution mass spectrometry cleanly separates linear, branched and deuterated undecyl phthalate esters within six minutes using a C18 column (100 × 2.1 mm, 1.7 µm) and a water–acetonitrile gradient containing 0.1% acetic acid [4]. Response-surface optimisation indicates that increasing column temperature to 50 °C and reducing aqueous initial hold to 5% cuts analysis time by 38% while maintaining baseline resolution (≥1.5) between di-iso-undecyl and linear diundecyl phthalate.

CompoundRetention time / min (25 °C)Retention time / min (50 °C)Resolution vs. DUP-d₄Capacity factorPeak asymmetry
Diundecyl phthalate-d₄4.623.18reference3.11.02
Linear diundecyl phthalate4.553.061.63.01.05
Di-iso-undecyl phthalate4.382.812.02.81.09

Using a phenyl-hexyl phase provides an orthogonal mechanism (π-interactions), allowing confirmation of peak identities and ruling out co-elution observed in earlier gas-phase methods [9].

Spectroscopic Differentiation of Deuterated and Non-deuterated Forms

Fourier-transform infrared analysis reveals the expected carbon–deuterium stretching doublet at 2212 cm⁻¹ and 2075 cm⁻¹, absent in the non-labelled ester [10]. The accompanying reduction (≈10%) in carbon–hydrogen stretch intensity at 2920 cm⁻¹ and 2850 cm⁻¹ enables rapid screening of labelling efficiency without chromatographic separation.

Vibrational bandNon-labelled wavenumber / cm⁻¹d₄-labelled wavenumber / cm⁻¹Intensity ratio (d₄ / non)Assignment
C=O stretch173317330.98Ester carbonyl
C–H asymmetric stretch292029200.88Alkyl chain
C–H symmetric stretch285028500.87Alkyl chain
C–D asymmetric stretch22121.00Aromatic carbon–deuterium
C–D symmetric stretch20750.94Aromatic carbon–deuterium

Ultraviolet–visible absorption spectroscopy shows identical π→π* transitions at 237 nm for both isotopologues, confirming that deuteration does not perturb the electronic structure, while steady-state fluorescence quantum yield increases by ~4% owing to reduced non-radiative decay—a trend consistent with other deuterated aromatic systems [11].

XLogP3

12.3

Hydrogen Bond Acceptor Count

4

Exact Mass

478.39601706 g/mol

Monoisotopic Mass

478.39601706 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-10-2024

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